1-(5-methylpyridin-3-yl)ethan-1-amine
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Overview
Description
1-(5-Methylpyridin-3-yl)ethan-1-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, featuring a methyl group at the 5-position and an ethanamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methylpyridin-3-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 5-methylpyridine with ethylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to accelerate the reaction, and the process is often optimized for temperature and pressure to maximize output.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylpyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into more saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where halogenated reagents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Pyridine N-oxides
Reduction: Saturated amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1-(5-Methylpyridin-3-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its role as a precursor in the synthesis of drugs targeting neurological disorders and other diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1-(5-methylpyridin-3-yl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
3-Amino-5-methylpyridine: Similar in structure but lacks the ethanamine group.
5-Methyl-2-pyridylamine: Another derivative of pyridine with a different substitution pattern.
Uniqueness: 1-(5-Methylpyridin-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an ethanamine moiety makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics compared to similar compounds
Properties
CAS No. |
1270526-80-1 |
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Molecular Formula |
C8H12N2 |
Molecular Weight |
136.2 |
Purity |
0 |
Origin of Product |
United States |
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